N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 587011-30-1) is a sulfur-containing acetamide derivative featuring a 1,2,4-triazole core substituted with ethyl and pyridin-2-yl groups. Its structure comprises:
- A 2-chloro-4,6-dimethylphenyl acetamide moiety.
- A 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl group.
This compound is synthesized via multi-step reactions, including cyclization of thiosemicarbazides and nucleophilic substitution, as seen in analogous syntheses . Its crystal structure has been determined using SHELX refinement tools , ensuring precise conformational analysis.
Properties
CAS No. |
578001-91-9 |
|---|---|
Molecular Formula |
C19H20ClN5OS |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20ClN5OS/c1-4-25-18(15-7-5-6-8-21-15)23-24-19(25)27-11-16(26)22-17-13(3)9-12(2)10-14(17)20/h5-10H,4,11H2,1-3H3,(H,22,26) |
InChI Key |
XEUDLAMRXMTFPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-4,6-dimethylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in optimizing reaction conditions, reducing production time, and improving yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, coatings, and catalysts.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical processes. For example, it may inhibit the growth of microbial cells by targeting essential enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Compounds :
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573943-64-3) : Differences: Methoxy and methyl groups at positions 2 and 5 on the phenyl ring.
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide : Differences: Pyrimidine-2-ylsulfanyl group replaces triazole; 3-chlorophenyl substitution. Impact: Pyrimidine’s hydrogen-bonding capacity may improve target binding, while the 3-chloro substitution alters steric effects.
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) :
- Differences : Pyridin-3-yl group and 4-ethylphenyl substitution.
- Impact : Pyridine nitrogen at position 3 may enhance interactions with olfactory receptors (Orco agonists), whereas the target compound’s pyridin-2-yl group could alter binding specificity.
Heterocyclic Core Modifications
Replacement of Triazole with Pyrimidine ():
- The compound N-(2-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide replaces the triazole with a pyrimidine ring.
- Impact : Pyrimidine’s additional nitrogen may facilitate stronger π-π stacking or hydrogen bonding, but the lack of a triazole’s conformational flexibility could reduce activity in certain targets.
Amino-Substituted Triazoles (): 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide features an amino group on the triazole.
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Molecular Weight | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3.8 | 430.94 | 6 |
| VUAA-1 | 3.5 | 412.91 | 6 |
| KA3 | 3.2 | 418.89 | 7 |
Research Findings and Implications
- Structural Insights : Crystallographic studies using SHELX confirm that the triazole and pyridine rings adopt planar conformations, optimizing interactions with hydrophobic pockets.
- Activity Gaps : The target compound’s pyridin-2-yl group and chloro-dimethylphenyl substituent may offer unique selectivity in antimicrobial or anti-inflammatory applications, warranting further in vitro testing.
- Synthetic Scalability : Analogous routes () suggest feasibility for large-scale synthesis, though purification of sterically hindered derivatives remains challenging.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
